molecular formula C8H4F3NO B3056648 5-Hydroxy-2-(trifluoromethyl)benzonitrile CAS No. 731002-49-6

5-Hydroxy-2-(trifluoromethyl)benzonitrile

Cat. No. B3056648
CAS RN: 731002-49-6
M. Wt: 187.12
InChI Key: SEJXZAMRJHXMIT-UHFFFAOYSA-N
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Description

“5-Hydroxy-2-(trifluoromethyl)benzonitrile” is a chemical compound with the CAS Number: 731002-49-6 . It has a molecular weight of 187.12 and its IUPAC name is 5-hydroxy-2-(trifluoromethyl)benzonitrile . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “5-Hydroxy-2-(trifluoromethyl)benzonitrile” is 1S/C8H4F3NO/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3,13H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“5-Hydroxy-2-(trifluoromethyl)benzonitrile” is a powder that is stored at room temperature . It has a molecular weight of 187.12 .

Scientific Research Applications

  • Unsymmetrical Hantzsch Reaction Optimization

    A study by Hopes, Parker, and Patel (2006) focused on optimizing the unsymmetrical Hantzsch reaction, crucial in the synthesis of (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile, a compound developed for treating urinary urge incontinence. The research emphasized the importance of the order of reagent addition and utilized factorial experimental design to optimize yield and control impurity levels in the reaction, successfully scaling it up to plant level to produce the Hantzsch product with significant yield Hopes, Parker, & Patel, 2006.

  • Selective Continuous Flow Iodination

    Dunn et al. (2018) explored the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile through C–H lithiation followed by treatment with iodine under continuous flow conditions. The study revealed the effectiveness of using LDA and PhLi as bases and highlighted the development of a flow process that produced the desired product on a gram scale. Process modifications for pilot-scale operations and the use of in situ NMR and IR spectroscopy to observe and convert the 5-[Li] species to the preferred 3-[Li] species were crucial findings of this research Dunn et al., 2018.

  • Base-Mediated Cyclization Reaction

    Tsai et al. (2016) conducted a study on the efficient transformation of 2-(5-hydroxy-1-pentynyl)benzonitriles to furanonaphthoquinones, emphasizing the use of NaOMe in DMSO for cyclization and oxidation processes, followed by dehydrogenation. This research contributed to the field by providing a method for synthesizing furanonaphthoquinones with good yields Tsai et al., 2016.

  • Electrolyte Additive for Lithium Ion Batteries

    Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries. Their research demonstrated significant improvements in cyclic stability and capacity retention, attributing these enhancements to the formation of a low-impedance protective film by 4-TB, which prevents electrolyte oxidation and manganese dissolution Huang et al., 2014.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines, including “5-Hydroxy-2-(trifluoromethyl)benzonitrile”, will be discovered in the future .

properties

IUPAC Name

5-hydroxy-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-8(10,11)7-2-1-6(13)3-5(7)4-12/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJXZAMRJHXMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271182
Record name 5-Hydroxy-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731002-49-6
Record name 5-Hydroxy-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731002-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2-(trifluoromethyl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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